molecular formula C20H18FNO3 B14769587 (4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one

(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14769587
M. Wt: 339.4 g/mol
InChI Key: RIQXORLEHBRYEJ-UHFFFAOYSA-N
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Description

(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a pentenoyl chain, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the fluorophenyl and pentenoyl groups. Common synthetic routes may involve the use of reagents such as fluorobenzene, pent-4-enoyl chloride, and oxazolidinone precursors under specific reaction conditions like controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-3-[(4E)-5-(4-chlorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one
  • (4S)-3-[(4E)-5-(4-bromophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one

Uniqueness

(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chlorinated or brominated analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C20H18FNO3/c21-17-12-10-15(11-13-17)6-4-5-9-19(23)22-18(14-25-20(22)24)16-7-2-1-3-8-16/h1-4,6-8,10-13,18H,5,9,14H2

InChI Key

RIQXORLEHBRYEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCC=CC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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